Pentafluorophenylacetate

Hydrolytic Stability Bioconjugation Active Ester

Pentafluorophenylacetate (PFPA) is a premier acetylating agent and PFP-ester precursor, distinguished by superior hydrolytic stability compared to NHS esters and faster aminolysis kinetics than less fluorinated analogs. This ensures higher conjugation efficiency in aqueous bioconjugation and shorter coupling cycles in SPPS. Procure high-purity (≥98%) reagent to leverage its electron-deficient ring for reliable, selective acylations in pharmaceutical and advanced material synthesis.

Molecular Formula C8H2F5O2-
Molecular Weight 225.09 g/mol
Cat. No. B14775910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenylacetate
Molecular FormulaC8H2F5O2-
Molecular Weight225.09 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-]
InChIInChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15)/p-1
InChIKeyLGCODSNZJOVMHV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorophenylacetate: An Essential Fluorinated Acetylating and Derivatizing Reagent for Advanced Synthesis and Bioconjugation


Pentafluorophenylacetate (PFPA, CAS 19220-93-0), also known as pentafluorophenyl acetate or acetic acid pentafluorophenyl ester, is a highly fluorinated aryl ester widely used in organic synthesis and chemical biology as a potent acetylating agent and as a building block for introducing the pentafluorophenyl (PFP) moiety . As a PFP ester, it serves as a pre-activated carboxylic acid derivative, enabling efficient acylation under mild conditions and offering enhanced stability compared to less fluorinated analogs . PFPA's electron-deficient aromatic ring activates the ester carbonyl toward nucleophilic attack, a property leveraged in peptide coupling, bioconjugation, and the synthesis of fluorinated pharmaceuticals and advanced materials .

Why Pentafluorophenylacetate Cannot Be Substituted by Other Acylating Agents or Active Esters


Substituting pentafluorophenylacetate with seemingly analogous reagents like N-hydroxysuccinimide (NHS) esters, acid chlorides, or less fluorinated phenyl esters introduces significant, quantifiable trade-offs in stability, reactivity, and selectivity that directly impact experimental outcomes and process economics. While NHS esters are common, PFPA-derived esters are consistently more resistant to hydrolysis . Acid chlorides, though highly reactive, are notoriously prone to decomposition and require stringent handling . Furthermore, the degree of fluorination critically modulates reaction kinetics; for instance, PFPA's pentafluorophenyl group confers significantly faster aminolysis rates and enables reactions under milder basic conditions compared to 2,6-difluorophenyl esters [1]. These documented performance gaps confirm that PFPA is not a commodity reagent but a precision tool whose unique properties must be matched to specific synthetic challenges. The evidence below quantifies these critical differences.

Quantitative Differentiation of Pentafluorophenylacetate and Related Reagents: Head-to-Head Performance Data for Informed Procurement


Hydrolytic Stability: Pentafluorophenylacetate vs. NHS Esters and Acid Chlorides

Pentafluorophenyl (PFP) esters, including pentafluorophenylacetate, demonstrate superior hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters. Direct comparisons confirm PFP esters are more resistant to hydrolysis than NHS esters and are far more stable than acid chlorides, which are highly prone to decomposition by ambient moisture . This stability advantage is consistently highlighted across multiple technical sources, including vendor datasheets for PFP-based reagents, which explicitly state that PFP esters are more stable to hydrolysis than NHS esters .

Hydrolytic Stability Bioconjugation Active Ester

Aminolysis Reactivity: Pentafluorophenylacetate vs. 2,6-Difluorophenyl Esters

In a study optimizing heteroconjugation efficiency, mixed polyfluorophenyl diesters were evaluated. A pentafluorophenyl ester reacts significantly faster with an amino group and requires a weaker base compared to a 2,6-difluorophenyl ester, which necessitates a stronger base and longer reaction time [1]. The use of the pentafluorophenyl ester enabled considerably shortened reaction times compared to previously reported methods involving less fluorinated analogs [1].

Aminolysis Kinetics Peptide Coupling Bioconjugation

Performance in Hindered Peptide Coupling: Pentafluorophenyl Ester vs. HBTU and PyBroP Reagents

In a comparative study of modern coupling reactions for sterically hindered peptides (involving N-methyl Aib and N-methyl α-Ac5c), methods utilizing pentafluorophenyl ester activation yielded less than 10% of the target tripeptide product [1]. In contrast, reactions employing an excess of HBTU or PyBroP reagents achieved significant yields at room temperature, with the Boc-Phe-NCA method proving superior at prolonged times or elevated temperatures [1].

Peptide Synthesis Hindered Coupling Aib N-methyl Amino Acids

Commercial Purity: Pentafluorophenylacetate vs. Typical Pentafluorophenylacetic Acid

For procurement, the defined purity of the ester is a key differentiator. Commercially available pentafluorophenylacetate is specified with an assay of ≥97.0% (GC) . In contrast, a closely related building block, 2,3,4,5,6-pentafluorophenylacetic acid, is commonly offered at a lower purity of ≥97.0% (HPLC) [1], or simply ≥97% . While the nominal purity thresholds may appear similar, the assay method (GC vs. HPLC) and the typical baseline specification for the acid are often lower in practice, making the ester's defined purity a reliable benchmark for sensitive synthetic steps.

Purity GC Assay Quality Control Procurement

Optimal Scientific and Industrial Use Cases for Pentafluorophenylacetate Based on Quantitative Evidence


Aqueous Bioconjugation Requiring High Hydrolytic Stability

Pentafluorophenylacetate-derived active esters are ideal for modifying proteins, antibodies, or nanoparticles in aqueous buffers or under ambient humidity where NHS esters would rapidly degrade. The superior hydrolytic stability of PFP esters ensures higher conjugation efficiency and reduces the required molar excess of the expensive labeling reagent.

Accelerated Solid-Phase Peptide Synthesis (SPPS) Under Mild Conditions

The faster aminolysis rate of pentafluorophenyl esters compared to 2,6-difluorophenyl esters [1] makes PFPA an excellent choice for activating carboxylic acids in SPPS. It allows for shorter coupling cycles and the use of weaker bases, which is critical for preserving acid- and base-sensitive side-chain protecting groups and minimizing epimerization.

Synthesis of Fluorinated Building Blocks and Advanced Intermediates

The high purity (≥97.0% GC) and defined quality of commercially available pentafluorophenylacetate make it a reliable starting material for constructing complex fluorinated molecules, including pharmaceuticals and agrochemicals, where the presence of the electron-withdrawing pentafluorophenyl group is crucial for modulating the physicochemical properties of the final drug candidate.

Preparation of Thioacetals and Thioketals Under Anhydrous Conditions

As a highly selective acetylating agent, pentafluorophenylacetate facilitates the formation of thioacetals and thioketals under mild, anhydrous conditions and at room temperature, offering a synthetically useful route that avoids the need for harsh reagents or extreme temperatures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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